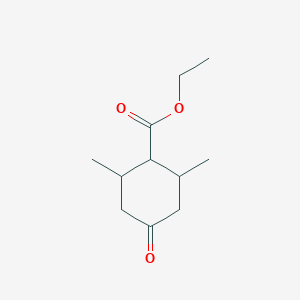

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

CAS No.:

Cat. No.: VC13608654

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18O3 |

|---|---|

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3 |

| Standard InChI Key | LGPCOXKUPUDZCE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1C(CC(=O)CC1C)C |

| Canonical SMILES | CCOC(=O)C1C(CC(=O)CC1C)C |

Introduction

Structural and Physicochemical Properties

The compound’s structure is characterized by a cyclohexane backbone with strategic functional groups that influence its chemical behavior. Key features include:

-

Methyl groups at C2 and C6, which introduce steric effects and modulate ring conformation.

-

A ketone group at C4, enabling nucleophilic additions and redox reactions.

-

An ethyl ester at C1, offering sites for hydrolysis or transesterification .

Spectral Data

-

¹H NMR: Peaks corresponding to methyl groups (δ ~1.2–1.4 ppm), ethyl ester protons (δ ~4.2–4.3 ppm), and ketone-adjacent protons (δ ~2.2–2.8 ppm) align with cyclohexanone derivatives .

-

IR Spectroscopy: Strong absorption bands for the carbonyl groups (C=O) appear near 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (ketone) .

Physical Properties

While specific data for Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate are sparse, analogous compounds like Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) exhibit:

-

Density: 1.068 g/mL at 25°C .

These values suggest similar volatility and solubility profiles for the target compound.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate can be inferred from methods used for related cyclohexanone esters:

Claisen Condensation

A modified Claisen condensation between cyclohexanone and diethyl carbonate in the presence of sodium hydride (NaH) yields ethyl 2-oxocyclohexanecarboxylate . For the target compound, additional methylation steps at C2 and C6 would be required, likely using alkylating agents like methyl iodide under basic conditions.

α-Functionalization of Ketones

Research on α-chlorination of ketones using sulfoxide-mediated reactions demonstrates the feasibility of introducing substituents adjacent to carbonyl groups . Applying this methodology could enable the installation of methyl groups at C2 and C6.

Optimization Challenges

-

Steric hindrance from the two methyl groups complicates functionalization at C4.

-

Regioselectivity must be controlled during methylation to avoid byproducts.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Cyclohexanone derivatives are pivotal in synthesizing dopamine agonists and tetracyclic diterpenes. For example:

-

Analogous compounds serve as precursors to aporphine alkaloids, which exhibit neuropharmacological activity.

-

The ketone group facilitates Mannich reactions to generate β-amino ketones, intermediates in antidepressant synthesis .

Agrochemical Development

The compound’s ester moiety allows integration into herbicide and pesticide scaffolds. Hydrolysis of the ester yields carboxylic acids, which can be coupled with amines to form bioactive amides.

Research Gaps and Future Directions

Underexplored Reactivity

-

Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could diversify substituents on the cyclohexane ring.

-

Asymmetric catalysis: Enantioselective synthesis of chiral derivatives for drug discovery remains unexplored.

Pharmacological Profiling

In vitro studies are needed to evaluate cytotoxicity, metabolic stability, and target affinity for potential therapeutic applications.

Comparative Analysis of Cyclohexanone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume